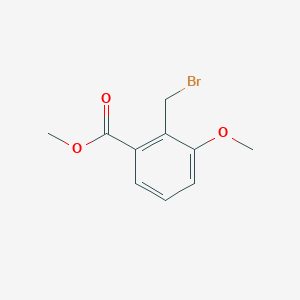

Methyl 2-(bromomethyl)-3-methoxybenzoate

Description

Significance of Methyl Benzoate (B1203000) Scaffolds in Chemical Research

The methyl benzoate core is a ubiquitous structural motif found in a vast array of organic molecules, from naturally occurring compounds to synthetic pharmaceuticals. wikipedia.org Its prevalence stems from its inherent stability and its capacity to serve as a foundational scaffold for further chemical elaboration. wikipedia.org In the pharmaceutical industry, methyl benzoate derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a versatile handle for molecular diversification. wikipedia.org Furthermore, the aromatic ring of the methyl benzoate scaffold can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity and physical properties of the final molecule. wikipedia.org The study of methyl benzoate and its analogs has also been pivotal in understanding and developing modulators of DNA methylation, a key epigenetic process. nih.gov

Role of Benzylic Halides in Synthetic Transformations

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring. libretexts.org This structural feature imparts a unique reactivity profile, making them exceptionally useful in a variety of synthetic transformations. rsc.orgmasterorganicchemistry.com The carbon-halogen bond in benzylic halides is relatively weak and polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic attack. libretexts.org

One of the most common applications of benzylic halides is in nucleophilic substitution reactions, where the halide acts as a good leaving group. chemimpex.commasterorganicchemistry.com This allows for the facile introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon, thereby enabling the formation of new ethers, amines, thioethers, and carbon-carbon bonds, respectively. organic-chemistry.org The stability of the intermediate benzylic carbocation, which is resonance-stabilized by the adjacent aromatic ring, facilitates both SN1 and SN2 reaction pathways.

Benzylic halides are typically synthesized through the radical halogenation of the corresponding methyl-substituted aromatic compounds. google.comprepchem.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly employed for the selective bromination of the benzylic position. google.com

Overview of Methyl 2-(bromomethyl)-3-methoxybenzoate as a Synthetic Precursor

This compound is a specialized organic compound that integrates the key features of both a methyl benzoate and a benzylic halide. nih.gov This dual functionality makes it a highly valuable precursor in organic synthesis. The molecule possesses a reactive bromomethyl group, which serves as an excellent site for nucleophilic substitution, and an ester group that can be modified to introduce further chemical diversity. chemimpex.com The presence of a methoxy (B1213986) group on the aromatic ring also influences the electronic properties of the molecule, potentially directing the regioselectivity of further aromatic substitution reactions.

The strategic placement of the bromomethyl and ester groups at the 2-position of the benzoate ring creates steric and electronic environments that can be exploited for the synthesis of complex, sterically hindered molecules. This compound serves as a critical building block for creating diverse chemical entities, particularly in the fields of medicinal chemistry and materials science. chemimpex.com

Table 1: Chemical Properties of this compound nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| CAS Number | 71887-28-0 |

| Canonical SMILES | COC1=CC=CC(=C1CBr)C(=O)OC |

| InChIKey | HYLGKOGJOVGRNN-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLGKOGJOVGRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501393 | |

| Record name | Methyl 2-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71887-28-0 | |

| Record name | Methyl 2-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Bromomethyl 3 Methoxybenzoate

Direct Halogenation Strategies

Direct halogenation strategies are the most common routes to Methyl 2-(bromomethyl)-3-methoxybenzoate, targeting the benzylic methyl group of the precursor, methyl 2-methyl-3-methoxybenzoate. These methods rely on creating bromine radicals that selectively abstract a hydrogen atom from the methyl group, leading to the desired brominated product.

Radical Bromination Techniques

Radical bromination is a cornerstone in the synthesis of benzylic bromides. This approach, often referred to as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically in the presence of a radical initiator. thermofisher.comwikipedia.org The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical intermediate. organic-chemistry.org

The use of N-Bromosuccinimide (NBS) is the most prevalent method for the benzylic bromination of alkylated aromatic compounds. mychemblog.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com An initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (BPO), is used to generate a small number of radicals upon heating. These radicals abstract a hydrogen from HBr (present as an impurity or generated in situ) to form a bromine radical (Br•). The bromine radical then abstracts a benzylic hydrogen from the substrate, methyl 2-methyl-3-methoxybenzoate, to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine molecule (Br₂) to yield the final product, this compound, and another bromine radical, propagating the chain. mychemblog.com

The key to the selectivity of NBS is that it provides a low, constant concentration of Br₂ in the reaction mixture, which favors radical substitution over competitive electrophilic addition to the aromatic ring. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), in which NBS is only sparingly soluble. wikipedia.org

A closely related synthesis, the bromination of methyl 2-methyl-3-nitrobenzoate, illustrates a typical protocol. The starting material is refluxed with NBS and a catalytic amount of benzoyl peroxide in carbon tetrachloride for an extended period to achieve the desired 2-(bromomethyl) product.

Table 1: Example Conditions for NBS-Mediated Benzylic Bromination of a Toluene (B28343) Derivative

| Parameter | Value |

| Starting Material | Methyl 2-methyl-3-nitrobenzoate |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Dibenzoyl Peroxide (BPO) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux |

| Reaction Time | ~48 hours |

Initiation of the radical chain reaction can also be achieved through photochemical means. youtube.com Irradiation of the reaction mixture with UV light can induce the homolytic cleavage of the bromine-bromine bond, generating the bromine radicals necessary to start the chain reaction without the need for a chemical initiator like AIBN or BPO. youtube.com This method can offer a cleaner reaction profile by avoiding byproducts from the initiator's decomposition.

The process involves dissolving the substrate, methyl 2-methyl-3-methoxybenzoate, and NBS in a suitable solvent, such as carbon tetrachloride, and exposing the mixture to UV radiation. The reaction is often performed at or below the solvent's reflux temperature. The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015), which floats to the surface upon completion. wikipedia.org

Table 2: General Conditions for Photo-Initiated Benzylic Bromination

| Parameter | Value |

| Starting Material | Methyl 2-methyl-3-methoxybenzoate |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | UV Light (Irradiation) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux or below |

Regioselective Bromination Approaches

The Wohl-Ziegler bromination is inherently regioselective for the benzylic position. The selectivity arises from the difference in bond dissociation energies; the C-H bonds at a benzylic position are weaker than those on the aromatic ring or other aliphatic positions. The bromine radical is a relatively selective radical that preferentially abstracts the weakest C-H bond to form the most stable radical intermediate, which in this case is the resonance-stabilized benzyl radical. organic-chemistry.org

The use of NBS in a non-polar solvent like CCl₄ is crucial for this regioselectivity. It ensures that the concentration of molecular bromine and HBr remains extremely low throughout the reaction. organic-chemistry.org High concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene (B151609) ring. By maintaining a low bromine concentration, the radical pathway is favored exclusively, ensuring that bromination occurs only at the desired benzylic methyl group.

Multi-Step Synthetic Routes

While direct halogenation of the methyl ester is the most straightforward approach, multi-step sequences are also viable, typically involving the synthesis of the precursor molecule itself.

Esterification of Precursor Benzoic Acids

The direct precursor for the bromination reaction, methyl 2-methyl-3-methoxybenzoate, is synthesized from its corresponding carboxylic acid, 2-methyl-3-methoxybenzoic acid. This transformation is a standard esterification reaction.

The most common method for this esterification is the Fischer-Speier esterification. This involves reacting 2-methyl-3-methoxybenzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the methyl ester product. tcu.edu The mixture is typically heated under reflux for several hours, after which the product is isolated through an aqueous workup and purification.

Alternative and more modern methods include the use of solid acid catalysts, which can simplify product purification and catalyst recovery. mdpi.com For example, zirconium or titanium-based solid acids have been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com

Introduction of Methoxy (B1213986) and Other Functional Groups

The synthesis of the precursor to this compound, which is typically Methyl 2-methyl-3-methoxybenzoate, involves the strategic introduction of the methoxy and methyl ester functional groups onto a benzoic acid backbone. The sequence and methods for introducing these groups are critical for achieving high yields and purity.

One common strategy involves the methylation of a hydroxyl group. For instance, a dihydroxybenzoic acid can be selectively protected, followed by esterification and then O-methylation of the desired hydroxyl group. diva-portal.org A regioselective protection-deprotection strategy can be employed, where a less-hindered hydroxyl group is acylated, the other is methylated, and then the protecting group is removed. diva-portal.org

Another prevalent method is the esterification of a methoxy-substituted benzoic acid. The synthesis of methyl benzoates can be achieved by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. nih.gov More environmentally friendly approaches utilize solid acid catalysts. For example, a titanium-zirconium solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com

The methoxy group can also be introduced via nucleophilic substitution. A patent describes the preparation of 2-methyl-3-methoxy benzoic acid by reacting 2-methyl-3-chlorobenzoic acid with sodium methoxide (B1231860) in an aprotic polar solvent, with a catalyst such as a copper salt. google.com This demonstrates the conversion of a halo-substituent to a methoxy group.

The following table summarizes various methods for the introduction of methoxy and ester groups in the synthesis of substituted methyl benzoates.

| Reaction Type | Starting Material | Reagents | Product | Key Features |

|---|---|---|---|---|

| Esterification & O-Methylation | Dihydroxybenzoic Acid | 1. Methanol, Acid Catalyst 2. Protecting Group 3. Methylating Agent (e.g., Dimethyl Sulfate) | Methyl Hydroxy-methoxybenzoate | Regioselective introduction of methoxy group. diva-portal.org |

| Esterification | Methoxybenzoic Acid | Methanol, H₂SO₄ or Zr/Ti Solid Acid Catalyst | Methyl Methoxybenzoate | Direct esterification of the carboxylic acid. nih.govmdpi.com |

| Nucleophilic Substitution | Methyl 2-methyl-3-chlorobenzoate | Sodium Methoxide, Copper Catalyst | Methyl 2-methyl-3-methoxybenzoate | Introduction of methoxy group by replacing a halogen. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses primarily on the benzylic bromination step, which traditionally uses hazardous solvents and reagents. Key areas of improvement include solvent selection, the use of safer brominating agents, and the development of sustainable catalysts.

Solvent Selection and Minimization of Hazardous By-products

The selection of solvents is a cornerstone of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. digitellinc.com Historically, benzylic brominations, such as the Wohl-Ziegler reaction, were performed in chlorinated solvents like carbon tetrachloride (CCl₄). ed.govgoogle.com However, due to its toxicity and ozone-depleting properties, greener alternatives are now preferred. ed.gov

Research has shown that solvents like acetonitrile (B52724) and methyl acetate (B1210297) are effective and more environmentally benign replacements for CCl₄ in N-bromosuccinimide (NBS) brominations. ed.govresearchgate.net In some cases, water can be used as a solvent, which is non-flammable, non-toxic, and readily available, representing an ideal green solvent. mdpi.com The use of solvent-free, or solid-state, reactions is another advanced strategy that eliminates solvent waste entirely. pharmafeatures.com

Minimizing hazardous by-products is closely linked to the concept of atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product. jocpr.comskpharmteco.com The traditional use of molecular bromine (Br₂) has a high atom economy, but it is highly toxic and hazardous to handle. wordpress.comresearchoutreach.org N-bromosuccinimide (NBS) is often considered a safer alternative, though it generates succinimide as a by-product, reducing its atom economy. wordpress.com A greener approach involves the in situ generation of bromine from safer, more stable precursors like a combination of sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr), or sodium bromide and an oxidant like hydrogen peroxide. rsc.orgresearchgate.net This avoids the transportation and handling of bulk bromine and can achieve a high atomic yield for the bromine atoms. researchoutreach.orgresearchgate.net

The table below compares traditional and green solvents for benzylic bromination.

| Solvent | Classification | Advantages | Disadvantages |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Traditional / Hazardous | Effective for radical reactions. | Toxic, ozone-depleting, carcinogenic. ed.gov |

| Dichloromethane (DCM) | Traditional / Hazardous | Good solvent for many organic compounds. | Suspected carcinogen, high volatility. digitellinc.com |

| Acetonitrile | Greener Alternative | Environmentally friendly, effective solvent. ed.govrsc.org | Can be toxic, derived from non-renewable resources. |

| Ethyl Acetate / Methyl Acetate | Greener Alternative | More benign than chlorinated solvents. researchgate.net | Flammable. |

| Water | Green Solvent | Non-toxic, non-flammable, cheap, abundant. mdpi.com | Poor solubility for many organic reactants. mdpi.com |

| Solvent-Free | Ideal Green Approach | Eliminates solvent waste, reduces energy use. pharmafeatures.com | Not applicable for all reaction types. |

Catalyst Development for Sustainable Synthesis

Sustainable catalyst development aims to replace hazardous chemical initiators and reagents with more efficient and environmentally benign alternatives. In the context of benzylic bromination, this involves moving away from traditional radical initiators like benzoyl peroxide (BPO) or 2,2′-azobis(isobutyronitrile) (AIBN), which can pose explosive risks. rsc.org

Photochemical activation using visible light is a key sustainable strategy. It provides the energy to initiate the radical cascade without the need for chemical initiators, making the process safer, faster, and cheaper. ed.govcolab.ws The use of continuous flow reactors combined with photochemical methods further enhances safety and scalability. rsc.orgsemanticscholar.org

Another avenue is the development of Lewis acid catalysts that can promote benzylic bromination under mild conditions. Catalysts such as indium chloride (InCl₃) and zirconium(IV) chloride (ZrCl₄) have been shown to be effective for the bromination of toluene derivatives with reagents like NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). rsc.orgnih.gov These catalysts can offer improved selectivity and operate under milder conditions compared to traditional methods. rsc.orgnih.gov The development of water-tolerant catalysts is particularly significant as it opens up the possibility of performing these reactions in greener aqueous media. rsc.org

The following table provides an overview of sustainable catalysts for benzylic bromination.

| Catalyst/Method | Type | Advantages | Typical Conditions |

|---|---|---|---|

| Visible Light | Photochemical | Avoids chemical initiators, safer, cheaper, energy-efficient. ed.govcolab.ws | Requires a photoreactor setup, often in a flow system. rsc.org |

| Indium Chloride (InCl₃) | Lewis Acid | Water-tolerant, high activity, good yields, improved selectivity in flow. rsc.org | Acetonitrile solvent, 40°C, continuous flow. rsc.org |

| Zirconium(IV) Chloride (ZrCl₄) | Lewis Acid | Excellent catalytic activity, proceeds via a radical pathway, mild conditions. nih.gov | Dichloromethane solvent, room temperature. nih.gov |

| None (Microwave-assisted) | Energy Input | Short reaction times, initiator may not be required in certain solvents. researchgate.net | Requires microwave reactor, specific solvent choice (e.g., MeOAc). researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromomethyl 3 Methoxybenzoate

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon-bromine bond at the benzylic position of Methyl 2-(bromomethyl)-3-methoxybenzoate is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its extensive use in the synthesis of more complex molecules.

This compound readily undergoes substitution reactions with a wide array of nucleophiles. The benzylic nature of the substrate enhances its reactivity compared to simple alkyl halides due to the ability of the benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions.

The scope of nucleophiles includes:

Oxygen Nucleophiles: Alcohols and carboxylates can be used to form ethers and esters, respectively. Intramolecular reaction with the ester carbonyl oxygen can potentially lead to the formation of isochromanone structures under specific conditions, a common cyclization pathway for related 2-(halomethyl)benzoates.

Nitrogen Nucleophiles: Amines, amides, and azides are effective nucleophiles, leading to the corresponding substituted amines, amides, and benzyl (B1604629) azides.

Carbon Nucleophiles: Cyanide ions are effective for introducing a nitrile group, as evidenced by the formation of Methyl 2-(cyanomethyl)-3-methoxybenzoate. nih.gov Enolates and organometallic reagents can also be used to form new carbon-carbon bonds.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are excellent nucleophiles for creating carbon-sulfur bonds.

Limitations can arise from steric hindrance, both on the substrate and the nucleophile, which can slow down the reaction rate, particularly for SN2 pathways. Furthermore, strongly basic nucleophiles may induce side reactions, such as elimination, although this is less common for benzylic substrates compared to secondary and tertiary alkyl halides. The presence of the ester and methoxy (B1213986) groups can also influence reactivity, though they are generally stable under typical nucleophilic substitution conditions.

| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|---|

| Oxygen | ROH (Alcohol), RCOO⁻ (Carboxylate) | Ether, Ester | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetone) |

| Nitrogen | RNH₂ (Amine), N₃⁻ (Azide) | Substituted Amine, Azide | Polar solvent, often with a non-nucleophilic base |

| Carbon | CN⁻ (Cyanide), Malonate Esters | Nitrile, Alkylated Malonate | Polar aprotic solvent (e.g., DMSO, DMF) |

| Sulfur | RS⁻ (Thiolate) | Thioether | Polar solvent |

Nucleophilic substitution at the benzylic position of this compound can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.comlibretexts.org The operative pathway is determined by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.org

SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). libretexts.org The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com Given that this compound is a primary benzylic bromide, the SN2 pathway is generally preferred due to the relatively low steric hindrance at the reaction center. libretexts.orglibretexts.org

SN1 Mechanism: This pathway involves a two-step process. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. masterorganicchemistry.com This intermediate is then rapidly captured by the nucleophile. The SN1 mechanism is favored by weak nucleophiles (like water or alcohols, often acting as the solvent in solvolysis reactions) and polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate and the departing anion through hydrogen bonding. libretexts.orgyoutube.com The resonance stabilization of the benzylic carbocation makes the SN1 pathway more accessible for this substrate than for a typical primary alkyl halide.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Benzylic (stabilizes carbocation) | Primary (low steric hindrance) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) |

| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Coupling Reactions and Metal-Catalyzed Transformations

The benzylic bromide functionality allows this compound to participate in various metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to couple organic halides with a variety of partners. For a benzylic bromide like this compound, several palladium-catalyzed reactions are applicable.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the benzylic bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boron reagent. While typically used for C(sp²)-C(sp²) couplings, advancements have extended its utility to C(sp²)-C(sp³) bond formation.

Heck Reaction: In a Heck-type reaction, the benzylic group could be coupled to an alkene. The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield a substituted alkene product. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the benzylic bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a substituted alkyne.

The general catalytic cycle for these reactions involves oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and finally reductive elimination to release the product and regenerate the catalyst. nih.gov

Beyond palladium catalysis, other organometallic reagents can be used to form C-C bonds with benzylic bromides.

Corey-House Synthesis (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are effective for coupling with primary alkyl and benzylic halides. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Gilman reagent would yield a product where the bromine is replaced by one of the alkyl or aryl groups from the cuprate. chemistrysteps.com This method is particularly useful for forming C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds and is known for its high efficiency with substrates prone to side reactions with harder nucleophiles like Grignard reagents. masterorganicchemistry.com

Reduction and Oxidation Pathways

The functional groups within this compound offer sites for both reduction and oxidation reactions.

Reduction: The primary sites for reduction are the benzylic carbon-bromine bond and the methyl ester.

Dehalogenation: The C-Br bond can be reduced to a C-H bond (dehalogenation) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with hydride reagents like sodium borohydride (B1222165) in a polar solvent, or tributyltin hydride via a free-radical mechanism.

Ester Reduction: The methyl ester group is more resistant to reduction than the C-Br bond but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the molecule into (2-(hydroxymethyl)-6-methoxyphenyl)methanol. Selective reduction of the ester in the presence of the bromide is challenging due to the high reactivity of the benzylic halide.

Oxidation: The benzylic position is susceptible to oxidation.

Oxidation to Aldehyde/Carboxylic Acid: The bromomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. organic-chemistry.org Direct oxidation of benzyl bromides to benzoic acids can be achieved using oxidants like hydrogen peroxide with a sodium tungstate (B81510) catalyst. organic-chemistry.org Milder oxidation conditions, potentially following hydrolysis of the bromide to an alcohol, could yield the corresponding benzaldehyde (B42025) derivative. masterorganicchemistry.commdpi.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would likely oxidize the benzylic position directly to a carboxylic acid, resulting in 2-carboxy-3-methoxybenzoic acid methyl ester. youtube.com

Cyclization and Annulation Reactions Involving the Bromomethyl Moiety

The structural arrangement of this compound, with a nucleophilic ester group positioned ortho to an electrophilic bromomethyl group, makes it a prime candidate for intramolecular cyclization reactions. This process, driven by the formation of a stable six-membered ring, is a classic example of neighboring group participation.

Intramolecular Cyclization to form Isochroman-1-one (B1199216) Derivatives:

The most anticipated cyclization reaction for this compound is the intramolecular SN2 reaction, where the carbonyl oxygen of the ester group acts as an internal nucleophile, displacing the bromide ion. This reaction would lead to the formation of a substituted isochroman-1-one, a heterocyclic scaffold present in various natural products and biologically active molecules.

The reaction is typically facilitated by a base, which can deprotonate any acidic protons that might interfere with the reaction or, in some cases, by heat. The general mechanism is proposed to proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of the methyl ester group attacks the electrophilic benzylic carbon.

Transition State: A five-membered transition state is formed, leading to the displacement of the bromide leaving group.

Ring Closure: A six-membered lactone ring is formed, resulting in the corresponding isochroman-1-one derivative.

The presence of the electron-donating methoxy group at the 3-position is expected to influence the electron density of the aromatic ring and may have a modest electronic effect on the rate of this cyclization.

While no specific studies on this compound were found, the synthesis of isochromanones from related 2-(bromomethyl)benzoic acid derivatives is a well-established synthetic strategy. organic-chemistry.org

Annulation Reactions with External Nucleophiles:

In addition to intramolecular cyclization, the bromomethyl group of this compound can participate in annulation reactions with external binucleophilic reagents. These reactions would lead to the formation of more complex fused heterocyclic systems. For instance, reaction with a nucleophile containing both a soft and a hard nucleophilic center could lead to a tandem reaction involving initial substitution at the benzylic position followed by a subsequent ring-closing step.

The table below summarizes potential cyclization and annulation products derivable from this compound based on known reactivity patterns of similar compounds.

| Reactant/Condition | Expected Product Type | Plausible Mechanism |

| Base or Heat | Isochroman-1-one derivative | Intramolecular SN2 |

| Binucleophile (e.g., amino-thiol) | Fused thiazepine derivative | Intermolecular SN2 followed by intramolecular cyclization |

| 1,3-Dicarbonyl compound | Dihydronaphthalene derivative | Intermolecular SN2 followed by intramolecular aldol (B89426) condensation |

It is important to note that the actual outcome of these reactions would depend on the specific reaction conditions, including the choice of solvent, temperature, and the nature of the external nucleophile.

Stereochemical Considerations in Reactions of this compound

While this compound itself is an achiral molecule, stereochemical considerations become paramount if a chiral center is introduced into the molecule or if it reacts with a chiral reagent. The stereochemical outcome of reactions at the benzylic carbon is highly dependent on the reaction mechanism, which can be either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

Reactions at a Prochiral Center:

The benzylic carbon of this compound is prochiral. Reaction with a chiral nucleophile or under the influence of a chiral catalyst could, in principle, lead to the formation of enantiomerically enriched products. The degree of stereoselectivity would be contingent on the ability of the chiral entity to differentiate between the two enantiotopic faces of the benzylic position.

Hypothetical Reactions at a Chiral Benzylic Center:

To illustrate the stereochemical principles, we can consider a hypothetical chiral analog, for instance, where one of the benzylic hydrogens is replaced by a deuterium (B1214612) atom, creating a stereocenter. The stereochemical fate of a nucleophilic substitution reaction at this chiral center would be dictated by the reaction pathway.

SN2 Mechanism: An SN2 reaction proceeds with a backside attack of the nucleophile, leading to a complete inversion of configuration at the stereocenter. quora.comyoutube.com This is often referred to as a Walden inversion. Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway. The ortho-substituents, including the methoxy and methyl ester groups, could sterically hinder the backside attack to some extent, potentially slowing down the SN2 reaction compared to a less substituted benzylic bromide. youtube.com

SN1 Mechanism: An SN1 reaction proceeds through a planar carbocation intermediate. quora.comyoutube.com The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of the two possible enantiomers. Polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group, favor the SN1 pathway. The stability of the benzylic carbocation intermediate would be enhanced by the resonance delocalization with the benzene ring.

Neighboring Group Participation and Stereochemistry:

The following table summarizes the expected stereochemical outcomes for reactions at a hypothetical chiral benzylic center in a derivative of this compound.

| Reaction Condition | Predominant Mechanism | Expected Stereochemical Outcome |

| Strong Nucleophile, Polar Aprotic Solvent | SN2 | Inversion of Configuration |

| Weak Nucleophile, Polar Protic Solvent | SN1 | Racemization |

| Conditions favoring intramolecular cyclization followed by nucleophilic attack | Neighboring Group Participation | Retention of Configuration |

Applications of Methyl 2 Bromomethyl 3 Methoxybenzoate As a Key Building Block

Synthesis of Complex Organic Molecules

The compound serves as a fundamental starting material for creating elaborate molecular frameworks. The electrophilic benzylic bromide is highly susceptible to nucleophilic attack, while the ester group provides a handle for further transformations, such as hydrolysis, reduction, or amidation.

Methyl 2-(bromomethyl)-3-methoxybenzoate is an effective precursor for the synthesis of functionalized aromatic systems. The bromomethyl group acts as a key functional handle, enabling the introduction of various substituents onto the benzene (B151609) ring through nucleophilic substitution reactions. This reactivity allows chemists to attach nitrogen, oxygen, or carbon-based nucleophiles, thereby elaborating the simple benzene derivative into a more complex, polysubstituted aromatic structure.

A primary application of this reactivity is in the synthesis of isoindolinones. In these reactions, the compound reacts with a primary amine. The amine's nitrogen atom acts as a nucleophile, displacing the bromide ion and forming a new carbon-nitrogen bond. This is followed by an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon of the methyl ester group, leading to the formation of the bicyclic isoindolinone core. This process transforms the initial aromatic benzoate (B1203000) into a more complex heterocyclic system fused to the original aromatic ring.

The ability to form fused ring systems makes this compound a valuable tool in the construction of polycyclic architectures. The most direct example of this is the synthesis of the aforementioned isoindolinone ring system. This reaction sequence, involving an intermolecular nucleophilic substitution followed by an intramolecular cyclization, is a powerful strategy for building a bicyclic structure from a monocyclic precursor. The resulting 7-methoxyisoindolin-1-one (B2828852) scaffold is a core component of various biologically active molecules and serves as a foundational structure for building even more complex polycyclic compounds. While its nitro-analogue is more widely documented in specific drug syntheses, the principle of using this ortho-substituted bromomethyl benzoate to construct fused heterocyclic systems is a key application in synthetic chemistry.

Intermediates in Pharmaceutical Synthesis

The structural motifs accessible from this compound and its isomers are prevalent in many pharmaceutically active compounds, establishing its role as a crucial intermediate in medicinal chemistry.

The isoindolinone core, readily synthesized from this building block, is a privileged scaffold in drug discovery. Furthermore, isomers of this compound are well-documented as key intermediates for a range of bioactive molecules. For instance, the related isomer, methyl 4-(bromomethyl)-3-methoxybenzoate, is an important precursor for the synthesis of peptidoleukotriene antagonists, testosterone (B1683101) 5α-reductase inhibitors, and various anti-inflammatory pharmaceuticals. google.com This highlights the general importance of the bromomethyl methoxybenzoate framework in accessing diverse classes of therapeutic agents.

While this compound itself is a versatile building block, a notable and highly relevant case study involves its close structural analog, Methyl 2-(bromomethyl)-3-nitrobenzoate. This nitro-analogue is a pivotal intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma. researchgate.net

In the synthesis of a key Lenalidomide precursor, Methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. The reaction proceeds via nucleophilic attack of the primary amine of the piperidinedione on the electrophilic bromomethyl group, followed by cyclization to form the isoindolinone ring system. researchgate.netorgsyn.org This yields the nitro-precursor of Lenalidomide, which is subsequently reduced to the final active pharmaceutical ingredient. This specific example underscores the strategic importance of the 2-(bromomethyl)benzoate template for constructing the core of complex drug molecules.

| Reactant 1 | Reactant 2 | Key Product | Reaction Type |

|---|---|---|---|

| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Nucleophilic Substitution / Cyclization |

Applications in Agrochemical and Materials Science

The reactivity that makes this compound valuable in pharmaceuticals also extends to potential applications in other fields, such as agrochemicals and materials science. Isomers and related compounds are known to serve as intermediates in the development of pesticides and herbicides. google.com The ability to introduce the substituted benzoate core into larger molecules allows for the systematic modification and optimization of biological activity required for crop protection agents.

Derivatization for Novel Chemical Entities

This compound serves as a highly versatile building block in organic synthesis, primarily due to the reactivity of its benzylic bromide functional group. This group is an excellent electrophile, making the compound a prime candidate for nucleophilic substitution reactions. Through such reactions, the 2-(methoxycarbonyl)-6-methoxybenzyl moiety can be readily introduced into a variety of molecular scaffolds, facilitating the synthesis of novel and complex chemical entities. The strategic positioning of the methoxy (B1213986) and methyl ester groups provides additional sites for subsequent chemical modifications, further expanding its utility in constructing diverse molecular architectures.

The primary route for derivatization involves the substitution of the bromine atom by a range of nucleophiles. This allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, which are fundamental transformations in medicinal and materials chemistry.

Detailed research findings illustrate its application in creating more complex molecules. A prominent example of derivatization is the conversion to nitriles. The reaction of a benzylic bromide with a cyanide salt, such as sodium or potassium cyanide, results in the formation of a benzyl (B1604629) nitrile. This is exemplified by the synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate, where the bromomethyl group is replaced by a cyanomethyl group. nih.gov This transformation is significant as the nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.

Furthermore, the reactivity of the bromomethyl group is analogous to that seen in the synthesis of complex pharmaceutical agents. For instance, in the synthesis of Lenalidomide, a structurally related compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, undergoes a crucial coupling reaction with 3-aminopiperidine-2,6-dione hydrochloride. google.com In this step, the primary amine of the piperidine (B6355638) derivative acts as a nucleophile, displacing the bromide to form a new carbon-nitrogen bond. google.com This highlights the utility of the bromomethyl functionality in N-alkylation reactions, a common strategy for linking molecular fragments in drug discovery.

The following table summarizes the key derivatization pathways for this compound based on the reactivity of its benzylic bromide group.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Significance of Transformation |

| Carbon | Cyanide (e.g., NaCN) | Benzylic Nitrile | Introduction of a versatile cyano group, precursor to acids and amines. nih.gov |

| Nitrogen | Primary/Secondary Amines | Substituted Benzylamine | Formation of C-N bonds, a key step in synthesizing bioactive molecules. google.com |

| Oxygen | Alcohols, Phenols | Benzyl Ether | Creation of ether linkages for scaffold elaboration. |

| Sulfur | Thiols | Benzyl Thioether | Formation of C-S bonds for building diverse chemical structures. |

Beyond the primary substitution reactions, the ester and methoxy groups on the aromatic ring offer secondary sites for modification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. The methoxy group can, under certain conditions, be cleaved to reveal a phenol, providing another handle for further functionalization. This multi-functionality makes this compound a valuable starting material for multi-step synthetic sequences aimed at producing novel compounds with unique substitution patterns.

Synthesis and Characterization of Methyl 2 Bromomethyl 3 Methoxybenzoate Derivatives and Analogues

Structural Modifications and Synthetic Routes to Analogues

The molecular framework of methyl 2-(bromomethyl)-3-methoxybenzoate offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues. These modifications typically target the substitution pattern of the methoxy (B1213986) group on the aromatic ring, the composition of the ester functional group, or the introduction of additional functionalities onto the benzene (B151609) ring. The primary synthetic approach to these analogues often involves the radical bromination of the corresponding substituted methyl toluate precursors.

Variations in the Methoxy Substitution Pattern

Altering the position of the methoxy group on the benzene ring leads to various structural isomers, each potentially having unique chemical properties and reactivity. The synthesis of these analogues generally begins with the appropriate methoxy-substituted methyl toluate.

A common method for synthesizing these isomers is the side-chain bromination of a corresponding methyl-methoxybenzoate precursor. For instance, methyl 4-(bromomethyl)-3-methoxybenzoate can be prepared from methyl 3-methoxy-4-methylbenzoate. google.com This transformation is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine, often in a solvent such as carbon tetrachloride or chlorobenzene. google.comguidechem.com The reaction is initiated by a radical initiator, for example, 2,2'-azobis(2-methyl-propionitrile) (AIBN) or benzoyl peroxide, or by exposure to UV light. google.comguidechem.com

Table 1: Synthesis of Methoxy-Substituted Analogues

| Starting Material | Product | Reagents and Conditions |

|---|---|---|

| Methyl 3-methoxy-4-methylbenzoate | Methyl 4-(bromomethyl)-3-methoxybenzoate | NBS, UV light, ethyl acetate (B1210297), 0-5°C google.com |

| Methyl 2-methylbenzoate (B1238997) | Methyl 2-(bromomethyl)benzoate | NBS, Benzoyl Peroxide, CCl₄, 85°C |

Alterations at the Ester Group

Modification of the methyl ester to other alkyl esters, such as ethyl or tert-butyl esters, allows for fine-tuning of the molecule's steric and electronic properties. The synthesis of these derivatives can be approached by preparing the desired ester of the corresponding 2-methyl-3-methoxybenzoic acid prior to the bromination step.

For example, the synthesis of ethyl 2-(bromomethyl)benzoate is achieved by the radical bromination of ethyl 2-methylbenzoate (ethyl 2-toluate). chemicalbook.com The reaction typically employs N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by heating under reflux. chemicalbook.com This strategy can be generalized to other esters by starting with the appropriate alcohol (e.g., propanol, butanol) in the initial esterification of the carboxylic acid.

Another potential route involves the transesterification of the methyl ester, although direct bromination of a pre-formed ester is a more common approach.

Introduction of Additional Functional Groups

Introducing other functional groups, such as nitro (NO₂) or cyano (CN) groups, onto the aromatic ring significantly expands the chemical diversity of the available analogues. These groups can profoundly influence the molecule's reactivity and serve as handles for further chemical transformations.

The synthetic strategy usually involves introducing the desired functional group onto the toluic acid or methyl toluate scaffold before performing the benzylic bromination. For example, methyl 2-(bromomethyl)-3-nitrobenzoate is synthesized from methyl 2-methyl-3-nitrobenzoate. google.com The bromination can be carried out using agents like 1,3-Dibromo-5,5-dimethylhydantoin (B127087) or N-bromosuccinimide, with AIBN as an initiator in a solvent like acetonitrile (B52724). google.com The precursor, methyl 2-methyl-3-nitrobenzoate, is prepared by the nitration of methyl 3-methylbenzoate. google.com This multi-step approach allows for the regioselective introduction of functional groups.

Advanced Spectroscopic Characterization of Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound and its analogues, several characteristic signals are expected. A singlet corresponding to the two protons of the bromomethyl group (CH₂Br) typically appears in the range of δ 4.5–5.0 ppm. chemicalbook.comichemical.com The protons of the ester methyl group (COOCH₃) and the methoxy group (Ar-OCH₃) each give rise to a singlet, usually around δ 3.9 ppm. rsc.orgchemicalbook.com The aromatic protons produce signals in the downfield region of δ 7.0–8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the benzene ring. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically observed at a chemical shift of around δ 164-166 ppm. aiinmr.com The carbon of the methoxy group appears around δ 52-53 ppm. aiinmr.com The bromomethyl carbon (CH₂Br) gives a signal in the more upfield region, while the aromatic carbons resonate between δ 110–140 ppm. cdnsciencepub.com The loss of symmetry upon substitution, for instance by a nitro group, results in distinct signals for all six aromatic carbons. aiinmr.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Ar-H | 7.0 - 8.0 | 110 - 140 |

| -CH₂Br | ~4.96 chemicalbook.comichemical.com | ~32 |

| -COOCH₃ | ~3.9 aiinmr.com | ~52 aiinmr.com |

| Ar-OCH₃ | ~3.9 rsc.org | ~56 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For derivatives of this compound, the IR spectrum shows several key absorption bands. The most prominent peak is typically the strong, sharp absorption from the carbonyl (C=O) stretch of the ester group, which appears in the range of 1710–1730 cm⁻¹. brainly.com The C-O stretching vibrations of the ester and methoxy groups are found in the 1000–1300 cm⁻¹ region. brainly.com

The aromatic ring gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400–1600 cm⁻¹ region. libretexts.org C-H bending vibrations of the aromatic ring appear between 675 and 900 cm⁻¹, and their pattern can provide clues about the substitution on the ring. libretexts.org The C-H stretching of the methyl and bromomethyl groups is observed in the 2850-3000 cm⁻¹ range. libretexts.org The C-Br stretching vibration typically occurs in the fingerprint region (below 800 cm⁻¹), which can sometimes be difficult to assign definitively due to overlapping peaks.

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1710 - 1730 brainly.com | Strong |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 brainly.com | Medium-Strong |

| C=C (Aromatic) | Stretch | 1400 - 1600 libretexts.org | Medium-Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 libretexts.org | Medium-Weak |

| C-H (Alkyl) | Stretch | 2850 - 3000 libretexts.org | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₁BrO₃, corresponding to a molecular weight of approximately 259.10 g/mol nih.gov. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z 258 and m/z 260.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways common to aromatic esters and benzyl (B1604629) bromides libretexts.orgnist.govyoutube.com. Key fragmentation events would involve the cleavage of the weakest bonds and the formation of stable ions.

Predicted Fragmentation Pathways:

Loss of Bromine: The C-Br bond is relatively weak, leading to the facile loss of a bromine radical to form the [M-Br]⁺ ion. This would result in a significant peak at m/z 179. This cation is stabilized by the aromatic ring.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the bromomethyl group can lead to the formation of a bromomethyl cation ([CH₂Br]⁺) at m/z 93/95, although this is generally less favored. More likely is the formation of a stable tropylium-like ion.

Cleavage of Ester Group Substituents: Fragmentation of the methyl ester group is a common pathway for aromatic esters libretexts.orgdocbrown.info. This can occur through the loss of a methoxy radical (•OCH₃) to give an acylium ion [M-OCH₃]⁺ at m/z 227/229, or the loss of the entire carbomethoxy group (•COOCH₃) to yield an ion at m/z 199/201.

Formation of Benzoyl-type Cations: Subsequent fragmentation of ions like [M-Br]⁺ can occur. For instance, the loss of formaldehyde (B43269) (CH₂O) from the ether linkage could occur, or the loss of carbon monoxide (CO) from the ester group following rearrangement.

A summary of the primary expected fragments is presented in the table below.

| m/z Value | Predicted Fragment Ion | Description of Loss |

|---|---|---|

| 258/260 | [C₁₀H₁₁BrO₃]⁺ | Molecular Ion [M]⁺ |

| 227/229 | [C₉H₈BrO₂]⁺ | Loss of methoxy radical (•OCH₃) |

| 179 | [C₁₀H₁₁O₃]⁺ | Loss of bromine radical (•Br) |

| 151 | [C₉H₇O₂]⁺ | Loss of Br and CO from [M]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related methoxy-substituted benzyl bromide derivatives offers significant insight into its expected solid-state conformation rero.chmdpi.com.

Studies on compounds like 2,6-dimethoxybenzyl bromide and 3,5-dimethoxybenzyl bromide reveal key structural features that are likely to be shared rero.chmdpi.com. A primary determinant of conformation is the steric and electronic interplay between the substituents on the benzene ring.

Key Structural Insights from Analogues:

Bromomethyl Group Orientation: In many substituted benzyl bromides, the C-Br bond of the bromomethyl group is oriented nearly perpendicular to the plane of the aromatic ring. For example, in 2,6-dimethoxybenzyl bromide, the Ring-CH₂-Br torsion angle is close to 90° mdpi.com. This conformation minimizes steric hindrance between the bromine atom and the ortho substituents.

Methoxy Group Orientation: The methoxy groups tend to be nearly coplanar with the benzene ring to maximize resonance stabilization, although steric crowding can cause slight deviations mdpi.com.

Bond Lengths: The C(sp²)-C(sp³) bond connecting the benzene ring to the bromomethyl carbon and the C(sp³)-Br bond are sensitive to the electronic effects of other ring substituents. Electron-donating groups can sometimes lead to a slight lengthening of these bonds mdpi.com.

The table below compares key geometric parameters from the crystal structures of related methoxybenzyl bromide compounds.

| Compound | Ring–CH₂ Bond Length (Å) | CH₂–Br Bond Length (Å) | Ring–CH₂–Br Torsion Angle (°) | Reference |

|---|---|---|---|---|

| Benzyl Bromide | 1.503 | 1.968 | 63.6 | mdpi.com |

| 2,6-Dimethoxybenzyl Bromide | 1.520 | 1.989 | 89.6 | mdpi.com |

| 3,5-Dimethoxybenzyl Bromide | - | - | - | rero.ch |

Data for 3,5-Dimethoxybenzyl Bromide was derived from powder diffraction, and specific comparable parameters were not explicitly listed in the source material.

Based on these analogues, it is anticipated that in the solid state, this compound would adopt a conformation where the bromomethyl group is twisted out of the plane of the phenyl ring, while the methoxy and methyl ester groups would be largely coplanar with the ring to facilitate electronic conjugation.

Structure-Reactivity and Structure-Activity Relationship Studies

The reactivity of this compound is largely dictated by the interplay of its functional groups: the reactive bromomethyl group, the aromatic ring, and the electron-influencing methoxy and methyl ester substituents. Understanding how these structural elements affect reaction outcomes is crucial for its application in organic synthesis.

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of reactions involving the benzylic carbon are highly sensitive to the electronic nature of the substituents on the aromatic ring researchgate.netgla.ac.uk. In this compound, the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups exert competing electronic effects.

Methoxy Group (-OCH₃): Located at the meta position relative to the bromomethyl group, its influence is primarily through its electron-withdrawing inductive effect (-I), with a negligible resonance effect. This inductive withdrawal deactivates the ring slightly and can influence the stability of charged intermediates. In contrast, an ortho or para methoxy group would be strongly electron-donating through resonance (+R), which would significantly stabilize a benzylic carbocation and accelerate Sₙ1-type reactions gla.ac.ukrsc.org.

Methyl Ester Group (-COOCH₃): This group is strongly electron-withdrawing through both induction (-I) and resonance (-R). Its position ortho to the bromomethyl group creates significant steric hindrance and electronic deactivation.

Impact on Reaction Types:

Nucleophilic Substitution (Sₙ1 and Sₙ2): Benzyl bromides are highly reactive towards nucleophiles gla.ac.uk. The stability of the benzylic carbocation is paramount for the Sₙ1 pathway. Electron-donating groups stabilize this cation, increasing the reaction rate. Conversely, electron-withdrawing groups, like the ortho-ester and meta-methoxy in the target compound, destabilize the carbocation, disfavoring the Sₙ1 mechanism and slowing the rate of Sₙ2 reactions asianpubs.org. Studies on substituted benzyl bromides have shown that electron-withdrawing substituents generally retard the rate of nucleophilic substitution asianpubs.org.

Radical Reactions (e.g., Benzylic Bromination): The formation of a benzyl radical is the key step in reactions like benzylic bromination with N-bromosuccinimide (NBS) researchgate.netumn.edu. The stability of this radical intermediate determines the reaction's selectivity. Electron-donating substituents can stabilize the transition state leading to the radical, which has some partial positive charge character gla.ac.uk. Therefore, substrates with electron-donating groups often react faster. The electron-withdrawing nature of the substituents in this compound's precursor (methyl 3-methoxy-2-methylbenzoate) would make the benzylic bromination step more challenging compared to an electron-rich toluene (B28343) derivative researchgate.netresearchgate.net.

Exploring the Impact of Structural Variations on Synthetic Utility

The specific arrangement of functional groups in this compound and its analogues makes them valuable and versatile intermediates in organic synthesis gla.ac.uk. Structural variations, such as altering the position or nature of the substituents, can be strategically employed to tune reactivity and achieve specific synthetic goals.

The Bromomethyl Group as a Synthetic Handle: The primary utility of this class of compounds stems from the reactivity of the bromomethyl group. It serves as a potent electrophile, readily undergoing substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to build more complex molecular architectures gla.ac.uknih.gov. For instance, related compounds like methyl 2-(bromomethyl)-3-nitrobenzoate are key intermediates in the synthesis of pharmaceuticals such as Lenalidomide, where the bromomethyl group is alkylated in a crucial C-N bond-forming step google.comchemicalbook.com.

Influence of Methoxy and Ester Groups: The methoxy and ester groups are not merely passive spectators. Their electronic effects modulate the reactivity of the bromomethyl group, as discussed previously. Furthermore, they offer sites for subsequent chemical transformations. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the methoxy group can influence the regioselectivity of any further electrophilic aromatic substitution reactions.

Strategic Variations for Synthetic Applications: The synthetic utility can be dramatically altered by changing the substitution pattern.

Para-Methoxybenzyl Bromide: When the methoxy group is in the para position, its strong electron-donating ability makes the corresponding benzyl group an excellent protecting group for alcohols and amines (the PMB group) rsc.orgnih.gov. The enhanced stability of the para-methoxybenzyl cation allows for easy installation and selective cleavage under mild acidic conditions.

Ortho- and Meta-Methoxybenzyl Bromides: These isomers exhibit different reactivities due to the varied electronic and steric environments chemimpex.com. These differences can be exploited in multi-step syntheses where precise control over reactivity is required.

Multiple Methoxy Substituents: The presence of additional methoxy groups, as seen in dimethoxy- or trimethoxybenzyl bromides, further enhances the electron-donating character of the ring, increasing the rate of reactions that proceed through cationic intermediates and making them useful in the synthesis of complex natural products and materials rero.chmdpi.comnih.gov.

By strategically modifying the substituents on the aromatic ring, chemists can fine-tune the electronic properties and steric environment of the benzylic position, thereby controlling the compound's reactivity and maximizing its utility in targeted synthetic pathways researchgate.netgoogle.com.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational tools are becoming indispensable for predicting and understanding the behavior of molecules, thereby guiding experimental work. For methyl 2-(bromomethyl)-3-methoxybenzoate, these methods offer insights into its electronic structure, reactivity, and reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity of a compound. For molecules structurally similar to this compound, such as 4-bromo-3-(methoxymethoxy) benzoic acid, DFT has been employed to determine descriptors like ionization energy, hardness, and electrophilicity, which are crucial for predicting chemical behavior. researchgate.net

The analysis of the molecular electrostatic potential (MEP) surface, another feature derivable from DFT calculations, helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the bromine atom and the carbonyl oxygen would likely be identified as electron-rich sites (nucleophilic), while the carbon atom of the bromomethyl group and the carbonyl carbon would be electron-deficient (electrophilic). This information is invaluable for designing new reactions and understanding reaction mechanisms.

Table 1: Predicted Reactivity Descriptors from DFT (Hypothetical Data)

| Descriptor | Predicted Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves as an illustration of the types of predictions that can be made using DFT.

Molecular Dynamics Simulations of Reaction Pathways

Flow Chemistry and Continuous Processing in this compound Production and Transformations

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. rsc.org The synthesis of related bromomethylated compounds has been successfully demonstrated using continuous flow processes. figshare.com

The production of this compound, which likely involves a bromination step that can be exothermic and potentially hazardous, is an excellent candidate for flow chemistry. By carrying out the reaction in a microreactor, the reaction temperature can be precisely controlled, minimizing the formation of byproducts and enhancing the safety of the process. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for the continuous production of the high-purity product. Transformations of this compound, such as nucleophilic substitutions or coupling reactions, can also be performed in a continuous flow setup, enabling the rapid and efficient synthesis of a library of derivatives.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalytic systems is crucial for improving the selectivity and efficiency of chemical transformations. While specific catalysts for the synthesis of this compound are not extensively documented, research into catalysts for related reactions provides valuable insights. For instance, in the synthesis of methyl methacrylate, bifunctional catalysts have been shown to be highly effective. researchgate.netresearchgate.net

For the synthesis of this compound, novel catalysts could be developed for the selective bromination of the methyl group, avoiding aromatic bromination. For example, solid-supported catalysts could offer advantages in terms of recyclability and ease of separation. In the subsequent transformations of this compound, phase-transfer catalysts could be employed to enhance the reaction rates between reactants in different phases. The use of enantioselective catalysts could also be explored for reactions involving the generation of a new stereocenter, leading to the synthesis of chiral molecules with potential applications in medicinal chemistry.

Exploration of Unconventional Reaction Media

The use of unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), has gained significant attention in green chemistry. scielo.brscite.airesearchgate.net These solvents offer unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, making them attractive alternatives to volatile organic compounds. researchgate.netnih.govresearchgate.net

Reactions involving this compound could potentially be carried out in these media. For example, nucleophilic substitution reactions could benefit from the polar nature of ILs, which can stabilize charged intermediates and accelerate reaction rates. DESs, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable and can be prepared from inexpensive and renewable resources. scielo.brscite.ai The use of these green solvents could significantly reduce the environmental impact of the synthesis and transformations of this compound.

Emerging Applications in Chemical Biology and Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis, with its functional groups allowing for a variety of chemical modifications. nih.govresearchgate.net Its structure is a key component in the synthesis of more complex molecules with potential biological activity. The bromomethyl group is a reactive handle for introducing the substituted benzyl (B1604629) moiety into various molecular scaffolds.

In medicinal chemistry, the development of novel three-dimensional building blocks is crucial for exploring new chemical space and identifying new drug candidates. researchgate.netwhiterose.ac.uk The rigid aromatic core and the reactive bromomethyl group of this compound make it an attractive starting material for the synthesis of novel scaffolds. For example, it can be used to synthesize constrained analogues of known bioactive molecules, which can lead to improved potency and selectivity. The methoxy (B1213986) and ester functionalities also provide points for further diversification. A patent for the related compound, methyl 4-bromomethyl-3-methoxybenzoate, highlights its use as an intermediate in the preparation of anti-inflammatory pharmaceuticals and testosterone (B1683101) 5α-reductase inhibitors, suggesting similar potential for its 2-(bromomethyl) isomer. google.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 2-(bromomethyl)-3-methoxybenzoate in laboratory settings?

- Answer: The synthesis typically involves two steps: (1) esterification of 3-methoxy-2-methylbenzoic acid to form the methyl ester and (2) bromination of the methyl group adjacent to the ester. Radical bromination using N-bromosuccinimide (NBS) under UV light in a solvent like CCl₄ is commonly employed. Careful control of reaction time and temperature ensures regioselectivity at the 2-position .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

- Answer:

- 1H NMR : The bromomethyl (–CH₂Br) group appears as a singlet at δ 4.5–4.8 ppm. The methoxy (–OCH₃) group resonates near δ 3.8–4.0 ppm. Aromatic protons exhibit splitting patterns consistent with the 1,2,3-trisubstituted benzene ring (e.g., a doublet of doublets for the proton at the 4-position).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 263.52 (C₉H₈BrClO₂) confirms the molecular weight. Fragment ions may include loss of Br (≈184 Da) or COOCH₃ (≈170 Da) .

Q. What safety precautions are necessary when handling this compound?

- Answer: The compound is a lachrymator and skin irritant. Use in a fume hood with nitrile gloves and safety goggles. Store under nitrogen or argon at 2–8°C to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the ester or bromide .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of the bromomethyl group in nucleophilic substitution (SN2) reactions?

- Answer: The electron-donating methoxy group at the 3-position increases electron density at the adjacent bromomethyl site, potentially reducing electrophilicity. Steric hindrance from the ester and methoxy groups may also slow SN2 kinetics. Computational studies (e.g., DFT) suggest that bulky nucleophiles like amines require elevated temperatures (80–100°C) to overcome steric barriers .

Q. What strategies mitigate competing elimination reactions during nucleophilic substitution with this compound?

- Answer:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Lower reaction temperatures (0–25°C) and slow addition rates reduce β-hydride elimination. Monitor progress via TLC (hexane:EtOAc = 3:1) or GC-MS .

Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions?

- Answer: Density Functional Theory (DFT) calculates activation energies for Suzuki-Miyaura coupling with arylboronic acids. Frontier Molecular Orbital (FMO) analysis identifies the bromomethyl group as the electrophilic site. Pd(PPh₃)₄ catalysts are predicted to lower transition-state barriers compared to Pd(OAc)₂ .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

- Answer: Dynamic effects, such as restricted rotation around the C–Br bond, can cause non-equivalence of geminal protons. Variable-temperature NMR (VT-NMR) between –40°C and 25°C may resolve splitting anomalies. Contradictions in coupling constants (e.g., J = 12 Hz vs. 8 Hz) often arise from impurities or residual solvents—re-crystallize in hexane:EtOAc for purity .

Experimental Design Considerations

Q. How can researchers optimize the bromination step to minimize di- or polybrominated byproducts?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.